

physical and chemical properties of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Oxabicyclo[6.1.0]non-4-ene

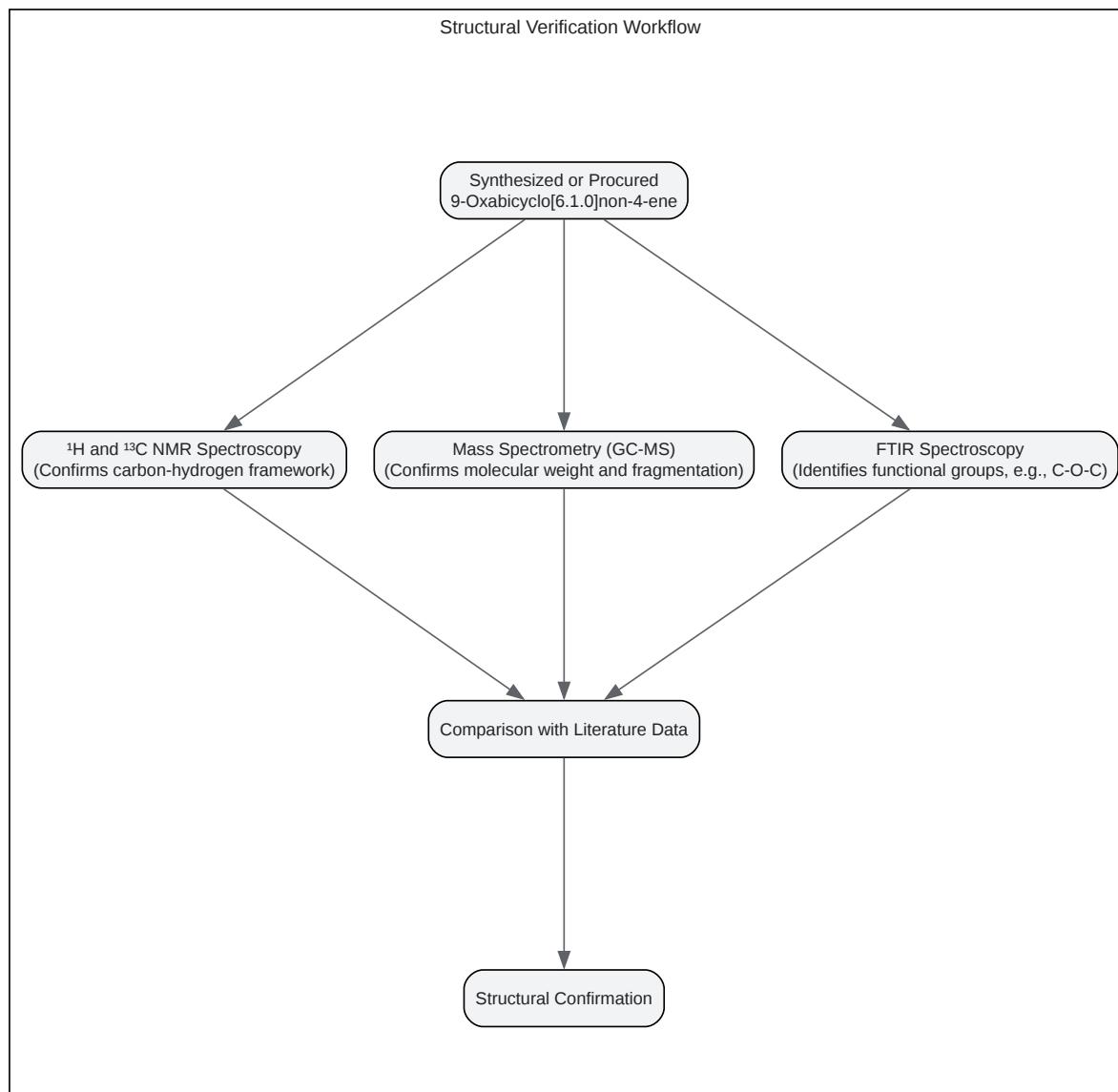
Cat. No.: B3021108

[Get Quote](#)

A Comprehensive Technical Guide to **9-Oxabicyclo[6.1.0]non-4-ene**: Physicochemical Properties, Synthesis, and Reactivity

Abstract

This technical guide offers an in-depth examination of **9-Oxabicyclo[6.1.0]non-4-ene**, a bicyclic epoxide also recognized by synonyms such as 1,2-Epoxy-5-cyclooctene and 1,5-Cyclooctadiene monoepoxide.^[1] This document is tailored for researchers, scientists, and professionals in drug development, providing a thorough analysis of its physical and chemical properties, detailed experimental protocols, and insights into its reactivity. The unique structural characteristics of this compound, featuring a strained epoxide ring fused to a cyclooctene core, render it a valuable intermediate in organic synthesis.


Molecular Identity and Structure

A precise understanding of the molecular structure is fundamental to elucidating the reactivity and properties of **9-Oxabicyclo[6.1.0]non-4-ene**.

- Molecular Formula: C₈H₁₂O^[2]
- Molecular Weight: 124.18 g/mol ^[2]
- IUPAC Name: (4Z)-**9-oxabicyclo[6.1.0]non-4-ene**^[1]
- CAS Number: 637-90-1^[1]

- SMILES: C1CC2OC2CCC=C1

The structural confirmation of **9-Oxabicyclo[6.1.0]non-4-ene** is typically achieved through a combination of spectroscopic techniques. The following workflow outlines the standard analytical approach.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural elucidation and confirmation of **9-Oxabicyclo[6.1.0]non-4-ene**.

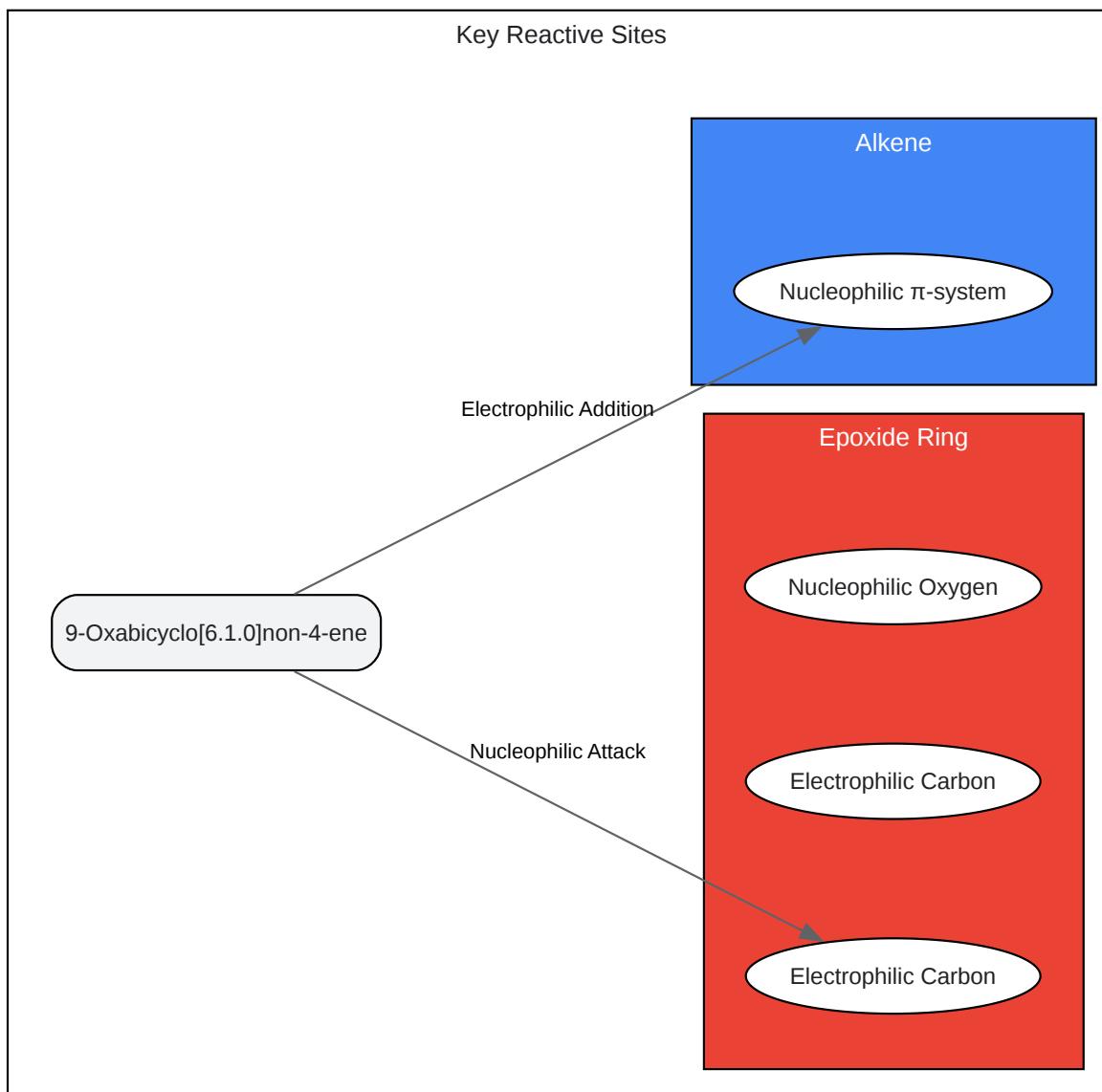
Physicochemical Properties

The physical and chemical properties of **9-Oxabicyclo[6.1.0]non-4-ene** are critical for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
Appearance	Colorless liquid	
Boiling Point	195 °C (lit.)	[3]
Density	1.013 g/mL at 25 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.495 (lit.)	[4]
Flash Point	70 °C (158 °F) - closed cup	
Solubility	Insoluble in water.	[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **9-Oxabicyclo[6.1.0]non-4-ene** is primarily dictated by the strained epoxide ring and the nucleophilicity of the double bond. This dual reactivity makes it a versatile precursor in organic synthesis.


Reactions of the Epoxide Ring

The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles. This reactivity is a cornerstone of its synthetic applications. For instance, it can be used in the synthesis of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers.

Reactions of the Alkene Moiety

The carbon-carbon double bond within the cyclooctene ring can undergo a variety of addition reactions. For example, bromination of **9-Oxabicyclo[6.1.0]non-4-ene** leads to the formation of trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane through neighboring group participation of the epoxide oxygen.^[6]

The following diagram illustrates the key reactive sites of the molecule.

[Click to download full resolution via product page](#)

Caption: Diagram highlighting the principal sites of chemical reactivity in **9-Oxabicyclo[6.1.0]non-4-ene**.

Experimental Protocols

Synthesis via Epoxidation of 1,5-Cyclooctadiene

A standard laboratory synthesis involves the monoepoxidation of 1,5-cyclooctadiene. While various epoxidizing agents can be employed, the use of dimethyldioxirane has been shown to produce the monoepoxide in excellent yield.[7]

Causality in Experimental Design: The choice of a mild and selective oxidizing agent like dimethyldioxirane is crucial to prevent over-oxidation to the diepoxide. The reaction is typically performed in a non-protic solvent like acetone to avoid unwanted side reactions.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a solution of dimethyldioxirane in acetone.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-cyclooctadiene in acetone.
- **Epoxidation:** Cool the solution of the diene and slowly add the dimethyldioxirane solution. Maintain the temperature throughout the addition.
- **Reaction Monitoring:** Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the point of complete consumption of the starting material.
- **Work-up:** Once the reaction is complete, quench any remaining oxidizing agent.
- **Purification:** The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **9-Oxabicyclo[6.1.0]non-4-ene**.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive method for assessing the purity and confirming the identity of the synthesized product.

Self-Validating System: The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification. The mass spectrum should show the molecular ion peak ($m/z = 124$) and a fragmentation pattern consistent with the structure of **9-Oxabicyclo[6.1.0]non-4-ene**.^[8]

Safety and Handling

9-Oxabicyclo[6.1.0]non-4-ene is classified as a combustible liquid and can cause skin and serious eye irritation.^[1] It may also cause respiratory irritation.

- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
- Personal Protective Equipment: It is imperative to use appropriate personal protective equipment, including a dust mask (type N95), eye shields, and gloves when handling this chemical.

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Oxabicyclo[6.1.0]non-4-ene | C₈H₁₂O | CID 5356565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]
- 3. labsolu.ca [labsolu.ca]
- 4. thomassci.com [thomassci.com]
- 5. CYCLOOCTADIENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Synthesis of cyclic ethers via bromine assisted epoxide ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 9-Oxabicyclo[6.1.0]nonane | CAS#:286-62-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [physical and chemical properties of 9-Oxabicyclo[6.1.0]non-4-ene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021108#physical-and-chemical-properties-of-9-oxabicyclo-6-1-0-non-4-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com